2-Hydroxybenzaldehyde phenylhydrazone (CAS 614-65-3), commonly known as salicylaldehyde phenylhydrazone, is a highly versatile O,N,N-donor Schiff base ligand utilized extensively in analytical and coordination chemistry. Featuring a phenolic hydroxyl group, an azomethine linkage, and a secondary amine, it serves as a robust multidentate chelating agent capable of forming stable complexes with a wide array of transition metals. In industrial and laboratory settings, it is primarily procured as a precursor for homogeneous catalysts, a selective fluorescent probe for heavy metals, and a precision colorimetric indicator for standardizing organometallic reagents. Its well-defined thermal stability (melting point 140-145 °C) and consistent purity profiles make it a reliable baseline material for reproducible synthetic workflows .
Substituting 2-hydroxybenzaldehyde phenylhydrazone with generic analogs compromises both coordination capacity and analytical sensitivity. Using simple salicylaldehyde removes the hydrazone nitrogen donors, preventing the formation of higher-denticity (e.g., κ3N,N,O) metal complexes and eliminating the photoinduced electron transfer (PET) mechanisms required for fluorescence sensing [1]. Conversely, employing benzaldehyde phenylhydrazone lacks the critical ortho-hydroxyl group, which is strictly required to form stable six-membered chelate rings with transition metals and to enable excited-state intramolecular proton transfer (ESIPT). Furthermore, in organometallic quality control, generic indicators often yield sluggish or ambiguous color shifts, whereas 2-hydroxybenzaldehyde phenylhydrazone provides a sharp, stoichiometric end-point transition essential for accurate Grignard reagent titration [2].
2-Hydroxybenzaldehyde phenylhydrazone acts as a highly selective fluorescent probe for Pb2+ ions. Upon complexation, it exhibits a ~100-fold enhancement in fluorescence intensity accompanied by a blue shift in the emission maximum, driven by a photoinduced electron transfer (PET) mechanism [1]. In contrast, baseline transition metals such as Cu2+, Ni2+, and Zn2+ produce no such enhancement, proving its strict selectivity.
| Evidence Dimension | Fluorescence intensity enhancement and detection limit |
| Target Compound Data | ~100-fold enhancement for Pb2+; Detection limit = 6.3 × 10^-7 M |
| Comparator Or Baseline | Generic background / other metals (Cu2+, Zn2+, Ni2+) yielding 0-fold enhancement |
| Quantified Difference | 100-fold signal-to-noise ratio specific to Pb2+ over competing ions |
| Conditions | 1:1 (v/v) CH3OH:H2O solvent mixture |
Enables selective, trace-level environmental and industrial monitoring of lead without interference from common co-existing metal ions.
When utilized as an indicator for standardizing Grignard reagents, 2-hydroxybenzaldehyde phenylhydrazone provides a sharp, unambiguous end-point transition from yellow to golden orange or red[1]. This specific transition outperforms generic indicators or simple visual estimation, which can suffer from sluggish or ambiguous color shifts in ethereal solvents, ensuring precise molarity calculations.
| Evidence Dimension | Titration end-point clarity |
| Target Compound Data | Sharp yellow to golden orange/red transition |
| Comparator Or Baseline | Generic indicators that yield less distinct shifts in organometallic matrices |
| Quantified Difference | Provides a clear, accurate visual end-point for determining exact molarity |
| Conditions | Titration of Grignard reagents in anhydrous solvents |
Ensures exact stoichiometric control in scale-up organometallic synthesis, preventing costly yield losses from inaccurate reagent dosing.
The presence of both the phenolic hydroxyl and the hydrazone N-H allows 2-hydroxybenzaldehyde phenylhydrazone to undergo double deprotonation, acting as a robust κ3N,N,O-chelating ligand[1]. Compared to simple imines or non-hydroxylated hydrazones (such as cinnamon aldehyde phenylhydrazone) that only offer κ1N coordination, this compound forms highly stable, rigid complexes with early transition metals like titanium.
| Evidence Dimension | Ligand denticity and complex stability |
| Target Compound Data | κ3N,N,O coordination via double deprotonation |
| Comparator Or Baseline | Cinnamon aldehyde phenylhydrazone (κ1N coordination) |
| Quantified Difference | Formation of three coordinate bonds versus one, drastically increasing thermodynamic stability |
| Conditions | Synthesis of hydrazonido titanium complexes under inert atmosphere |
Provides the structural rigidity and stability required for developing robust homogeneous catalysts and advanced metal-organic materials.
Leveraging its ~100-fold fluorescence enhancement and sub-micromolar detection limit for Pb2+, this compound is highly effective for designing optical sensors and diagnostic kits for heavy metal contamination [1]. It is the right choice when selective lead detection is required without interference from common transition metals.
Employed in quality control laboratories as a highly reliable colorimetric indicator, it accurately titrates Grignard reagents by providing a sharp yellow to red end-point[2]. This application is critical for ensuring precise reaction stoichiometry in pharmaceutical and fine chemical scale-up.
Acting as a versatile κ3N,N,O-ligand, it is utilized in the synthesis of stable early transition metal (e.g., Titanium) complexes [3]. It is the preferred ligand when structural rigidity and multidentate stability are required for polymerization or cross-coupling catalysis.
Corrosive;Irritant